1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile
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Overview
Description
1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of two methyl groups at positions 1 and 4, a dihydroisoquinoline core, and a carbonitrile group at position 6. It has a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient route involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and yield of the industrial process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which can further react to form various derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups such as amines, alcohols, or other substituents.
Scientific Research Applications
1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Similar Compounds
1,4-Disubstituted-3,4-dihydroisoquinoline: These compounds are similar in structure but have different substituents at positions 1 and 4.
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile: This compound has amino groups at positions 3 and 6, making it structurally similar but functionally different.
Uniqueness
1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at position 6 and the methyl groups at positions 1 and 4 make it a versatile compound for various synthetic and research applications .
Biological Activity
1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile (CAS No. 87870-08-4) is a compound belonging to the isoquinoline family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H12N2
- Molecular Weight : 196.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism and other biochemical pathways.
- Receptor Modulation : It may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could contribute to its neuroprotective effects.
Antidepressant and Anxiolytic Effects
Research has indicated that isoquinoline derivatives can exhibit antidepressant and anxiolytic effects. A study conducted on related compounds demonstrated significant improvements in behavioral models of depression and anxiety when administered to rodents . The mechanism was linked to the modulation of serotonin and dopamine pathways.
Neuroprotective Properties
Studies have shown that this compound may protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Activity
Preliminary investigations into the anticancer properties of isoquinoline derivatives have shown promise. In vitro studies have reported that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways . Further research is needed to elucidate the specific mechanisms involved.
Study 1: Antidepressant Activity
In a controlled study involving rats, administration of this compound led to a significant reduction in immobility time during forced swim tests, indicating potential antidepressant activity. The compound was compared against standard antidepressants like fluoxetine and showed comparable efficacy .
Study 2: Neuroprotective Effects
A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide. Results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls .
Comparative Analysis with Related Compounds
Compound Name | Antidepressant Activity | Neuroprotective Effects | Anticancer Activity |
---|---|---|---|
This compound | Moderate | High | Moderate |
Other Isoquinoline Derivatives | Variable | Moderate | High |
Standard Antidepressants (e.g., Fluoxetine) | High | Low | None |
Properties
CAS No. |
87870-08-4 |
---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1,4-dimethyl-3,4-dihydroisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C12H12N2/c1-8-7-14-9(2)11-4-3-10(6-13)5-12(8)11/h3-5,8H,7H2,1-2H3 |
InChI Key |
IMZQMKFIHHPROC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(C2=C1C=C(C=C2)C#N)C |
Origin of Product |
United States |
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